2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Properties
CAS No. |
1301767-45-2 |
|---|---|
Molecular Formula |
C20H21ClN4O3S |
Molecular Weight |
432.92 |
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
PAQDLVRXJOKWDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS Number: 941997-92-8) is a synthetic molecule that has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. The structural complexity includes a triazolo-pyridine framework coupled with butyl and methoxy phenyl groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 941997-92-8 |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p211.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations2. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in preclinical models. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages3. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptotic cells following treatment1.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against E. coli with an MIC value of 8 µg/mL. This positions it as a potential candidate for developing new antibacterial agents2.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Modulation of cyclins and CDKs resulting in G1 phase arrest.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations:
Substituent Impact: The 4-methoxyphenyl group is a common feature in carboxamide-containing compounds (e.g., ), often enhancing lipophilicity and membrane permeability.
Core Heterocycles :
- Triazolo-pyridines (target compound and ) exhibit planar aromatic systems, favoring π-π stacking with protein targets, whereas pyrrolo-thiazolo-pyrimidines () introduce additional steric bulk.
- The 3-oxo-2,3-dihydro group in the target compound may mimic carbonyl interactions seen in enzyme inhibitors, analogous to 5-oxopyrrolidine derivatives ().
Synthetic Accessibility :
- Compounds with simpler substitution patterns (e.g., ) are more frequently synthesized, while the target’s complex substituents may pose challenges in yield and purity .
Pharmacological Gaps:
- None of the referenced compounds provide direct data on kinase inhibition, cytotoxicity, or ADMET properties, limiting comparative pharmacological analysis.
- The 1,4-dihydropyridine analogues () are hypothesized to exhibit ion channel modulation, but this remains untested for the target compound.
Research Recommendations
Structural Optimization :
- Replace the 4-butylphenyl group with shorter alkyl chains (e.g., methyl, ethyl) to assess trade-offs between hydrophobicity and solubility.
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the triazolo-pyridine core to modulate electronic properties .
Biological Screening :
- Prioritize assays for kinase inhibition (e.g., JAK/STAT pathway) and antibacterial activity, given the prevalence of similar scaffolds in these domains .
- Compare binding affinities with fluorinated analogues (e.g., ) to evaluate halogen interactions.
Computational Modeling: Use molecular van der Waals descriptors to predict binding modes relative to triazolo-pyridine derivatives with known targets.
Limitations and Caveats
- The evidence lacks direct pharmacological or thermodynamic data for the target compound, requiring reliance on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
